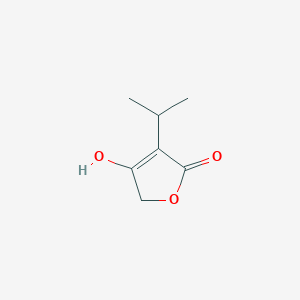
4-hydroxy-3-isopropylfuran-2(5H)-one
Cat. No. B8462501
M. Wt: 142.15 g/mol
InChI Key: CTTZQHOXOWFPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09206198B2
Procedure details


A mixture of ethyl 4-bromo-2-isopropyl-3-oxobutanoate (7.1 g, 28 mmol) and hydrogen bromide (48%, 0.032 mL, 0.28 mmol) was heated at 100° C. for 8 h. After cooling to rt, the solid was collected by filtration followed by diethyl ether washing to give 4-hydroxy-3-isopropylfuran-2(5H)-one. LCMS: (M+1)+:143.09.
Name
ethyl 4-bromo-2-isopropyl-3-oxobutanoate
Quantity
7.1 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
BrC[C:3](=[O:13])[CH:4]([CH:10]([CH3:12])[CH3:11])[C:5]([O:7][CH2:8]C)=[O:6].Br>>[OH:13][C:3]1[CH2:8][O:7][C:5](=[O:6])[C:4]=1[CH:10]([CH3:11])[CH3:12]
|
Inputs


Step One
|
Name
|
ethyl 4-bromo-2-isopropyl-3-oxobutanoate
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(C(=O)OCC)C(C)C)=O
|
|
Name
|
|
|
Quantity
|
0.032 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(OC1)=O)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
